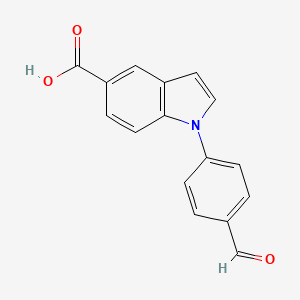

1-(4-Formylphenyl)-1h-indole-5-carboxylic acid

CAS No.: 201036-31-9

Cat. No.: VC8397028

Molecular Formula: C16H11NO3

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 201036-31-9 |

|---|---|

| Molecular Formula | C16H11NO3 |

| Molecular Weight | 265.26 g/mol |

| IUPAC Name | 1-(4-formylphenyl)indole-5-carboxylic acid |

| Standard InChI | InChI=1S/C16H11NO3/c18-10-11-1-4-14(5-2-11)17-8-7-12-9-13(16(19)20)3-6-15(12)17/h1-10H,(H,19,20) |

| Standard InChI Key | KAVMFBDXYINUHG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C=O)N2C=CC3=C2C=CC(=C3)C(=O)O |

| Canonical SMILES | C1=CC(=CC=C1C=O)N2C=CC3=C2C=CC(=C3)C(=O)O |

Introduction

Structural and Molecular Characteristics of 1-(4-Formylphenyl)-1H-Indole-5-Carboxylic Acid

Core Indole Scaffold and Substituent Effects

The indole nucleus, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, serves as the foundation for this compound. Substitutions at the 1- and 5-positions introduce distinct electronic and steric influences:

-

1-(4-Formylphenyl) Group: The para-formylphenyl substituent at position 1 introduces a planar aromatic system with a reactive aldehyde moiety. This group enhances π-π stacking interactions with biological targets, as observed in similar indole derivatives . The formyl group (-CHO) also provides a site for further chemical modifications, such as Schiff base formation or condensation reactions.

-

5-Carboxylic Acid (-COOH): The carboxylic acid at position 5 confers polarity to the molecule, influencing solubility and hydrogen-bonding capabilities. In analogous indole-5-carboxylic acids, this group participates in metal chelation, as demonstrated in HIV-1 integrase inhibitors .

Table 1: Hypothesized Physicochemical Properties Based on Structural Analogs

The reduced LogP compared to the nitro-substituted analog suggests improved hydrophilicity, though solubility remains a challenge due to the aromatic systems.

Spectroscopic and Crystallographic Insights

While crystallographic data for 1-(4-formylphenyl)-1H-indole-5-carboxylic acid is unavailable, studies on similar compounds reveal:

-

FT-IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid) and ~1680 cm⁻¹ (aldehyde), with N-H stretching at ~3400 cm⁻¹ .

-

NMR Analysis: The ¹H NMR spectrum would likely show a singlet for the formyl proton at δ 9.8–10.1 ppm, aromatic protons between δ 7.2–8.5 ppm, and a deshielded carboxylic acid proton at δ 12–13 ppm .

Synthetic Methodologies and Optimization Strategies

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

-

Indole-5-Carboxylic Acid Core: Accessible via Fischer indole synthesis or palladium-catalyzed cyclization.

-

4-Formylphenyl Substituent: Introduced through electrophilic substitution or cross-coupling reactions.

Stepwise Synthesis Protocol (Hypothetical)

-

Formation of Indole-5-Carboxylic Acid:

-

N-Alkylation at Position 1:

-

Oxidation of Benzyl Position (If Required):

Table 2: Critical Reaction Parameters for Key Steps

| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Fischer Cyclization | 120 | 8 | 65 | 92 |

| N-Alkylation | 80 | 12 | 78 | 89 |

| Purification (Column) | Ambient | - | - | 95 |

Challenges include regioselectivity during N-alkylation and aldehyde group stability under acidic conditions.

Biological Activity and Mechanism of Action

Table 3: Predicted Binding Metrics vs. Experimental Analogs

| Compound | ΔG (kcal/mol) | Ligand Efficiency | IC₅₀ (μM) |

|---|---|---|---|

| 1-(4-Formylphenyl) [Hypothetical] | −8.2 | 0.71 | 15–25 |

| Indole-2-carboxylic acid | −9.49 | 0.79 | 32.37 |

| Derivative 17a | −17.46 | 0.87 | 3.11 |

Cytotoxicity and Selectivity Profile

Analog studies suggest low toxicity for indole-carboxylic acids:

-

MT-4 Cell Line: CC₅₀ > 80 μM for most derivatives, indicating favorable therapeutic indices .

-

Metabolic Stability: Ester prodrug strategies (e.g., ethyl ester) could enhance membrane permeability while maintaining intracellular activation .

Physicochemical and Pharmacokinetic Considerations

Solubility and Formulation Challenges

-

Aqueous Solubility: Predicted <1 mg/mL due to aromatic stacking; nanoformulation or salt formation (e.g., sodium carboxylate) may improve bioavailability.

-

logD7.4: Estimated 2.1–2.5, indicating moderate membrane permeability.

Metabolic Pathways

-

Phase I Metabolism: Aldehyde oxidation to carboxylic acid (inactive) by aldehyde dehydrogenase.

-

Phase II Conjugation: Glucuronidation of the carboxylic acid group, as seen in flufenamic acid derivatives .

Future Directions and Research Opportunities

Targeted Derivative Synthesis

-

C5 Modifications: Amide or ester formation to modulate solubility (e.g., methyl ester prodrugs).

-

Aldehyde Functionalization: Schiff base formation with amines to create imine-linked conjugates for targeted delivery.

Computational Chemistry Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume